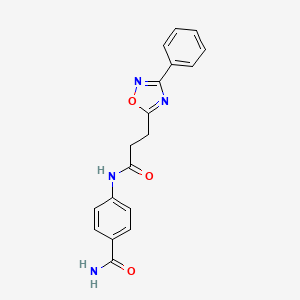

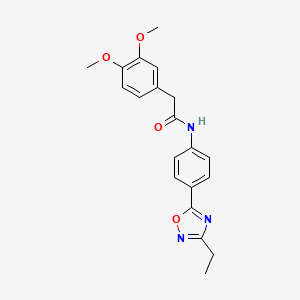

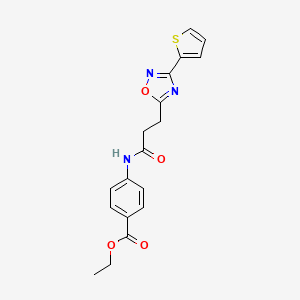

4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is a derivative of 1,2,4-oxadiazoles, which are known for their anti-infective properties .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as our compound of interest, has been achieved by various research groups. One method involves the treatment of a precursor with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, like our compound, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. This structure can form four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present in the molecule. The oxadiazole ring can participate in various reactions due to its low aromaticity and the presence of the weak O–N bond .Aplicaciones Científicas De Investigación

4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to have potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In neuroscience, this compound has been shown to modulate the activity of ion channels, which makes it a potential tool for the study of neuronal function.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical reactions .

Biochemical Pathways

For instance, if the compound targets an enzyme involved in inflammation, it could potentially affect the inflammatory response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target, how it is metabolized, and how long it remains stable.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide is its versatility in various scientific fields. This compound can be used as a scaffold for the design and synthesis of novel compounds, making it a valuable tool in drug discovery. This compound can also be used to study the activity of ion channels, which makes it a potential tool for the study of neuronal function. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several future directions for the study of 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide. One direction is the investigation of the structure-activity relationship of this compound and its derivatives. This can lead to the design and synthesis of novel compounds with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases such as cancer and Alzheimer's disease. Finally, the study of the mechanism of action of this compound can lead to a better understanding of the function of ion channels and their role in neuronal function.

Métodos De Síntesis

The synthesis of 4-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamido)benzamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of a base to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Propiedades

IUPAC Name |

4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c19-17(24)12-6-8-14(9-7-12)20-15(23)10-11-16-21-18(22-25-16)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,19,24)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDYKORJHSWINX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

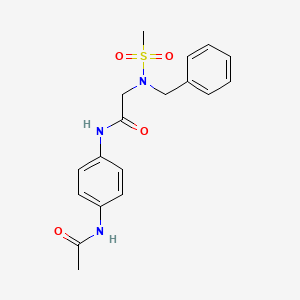

![4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)

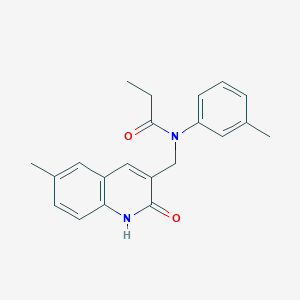

![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)

![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)

![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)